molecular formula C9H13NOS2 B1347074 Rhodanine, 3-cyclohexyl- CAS No. 6322-59-4

Rhodanine, 3-cyclohexyl-

Cat. No. B1347074
CAS RN: 6322-59-4
M. Wt: 215.3 g/mol
InChI Key: BXVOWLRQAIOPFZ-UHFFFAOYSA-N
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Description

Rhodanine, 3-cyclohexyl- is a chemical compound with the molecular formula C9H13NOS2 . It is a subtype of thiazolidin-4-ones and is structurally related to thiazolidine-2,4-dione and 2-iminothiazolidine-4-one .


Synthesis Analysis

Rhodanine derivatives can be synthesized via a three-component reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylate in polyethylene glycol under conventional stirring or ultrasound irradiation . The structure–activity relationship analysis demonstrated that the presence of hydrogen donor groups, such as carboxyl or phenol hydroxyl connected with a small linker in position 3 of rhodanine, was more beneficial for anticancer activity than their more bulky homologues .


Molecular Structure Analysis

The rhodanine core is a well-known privileged heterocycle in medicinal chemistry . The change of the N-3 substitution of the rhodanine ring from 2-chlorophenyl for molecule 19 to 3-cyclohexyl (20) and 3-benzyl (21) resulted in the inhibitory decline .


Chemical Reactions Analysis

Rhodanine derivatives were synthesized via a three-component reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylate . The product formed could be readily converted to bis-rhodanine under microwave conditions .

Scientific Research Applications

  • Anticancer Applications

    • Summary : Rhodanine derivatives, as subtypes of thiazolidin-4-ones, show a broad spectrum of biological activity, including anticancer properties . Scientists worldwide are trying to develop new compounds that could selectively target cancer cells .
    • Methods : The structure–activity relationship of rhodanine derivatives and some of the molecular targets were discussed . The rhodanine derivatives are small compounds with a broad spectrum of biological activities .
    • Results : The review analyzed the anticancer features of the rhodanines described over the last decade in the scientific literature .
  • Biological Importance

    • Summary : Rhodanine is a five-membered heterocyclic molecule containing a thiazole nucleus with thioxo group on second carbon and carbonyl group on fourth carbon . Structural modifications of rhodanine derivatives constantly result in compounds with a broad spectrum of pharmacological activities .
    • Methods : The structure activity relationship and selectivity of rhodanine derivatives were studied .
    • Results : Rhodanine derivatives have grabbed the attention of researchers because of their broad range of pharmacological activities .

Future Directions

Rhodanine chemistry could provide easy access to a wide variety of complex multicyclic polymers . The good clinical safety profile of epalrestat, a rhodanine derivative, justified the interest of researchers in rhodanines as potential drug candidates . The information contained in these reviews could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .

properties

IUPAC Name

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVOWLRQAIOPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212587
Record name Rhodanine, 3-cyclohexyl-
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URL https://comptox.epa.gov/dashboard/DTXSID20212587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodanine, 3-cyclohexyl-

CAS RN

6322-59-4
Record name 3-Cyclohexylrhodanine
Source ChemIDplus
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Record name 6322-59-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32118
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYCLOHEXYLRHODANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X98RR9VTZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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